1-Benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone
Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Benzothiophenes are sulfur-containing aromatic compounds that also exhibit a wide range of biological activities .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . A common method is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of triazole compounds .
Molecular Structure Analysis
Triazoles have two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can participate in reactions such as alkylation, acylation, reduction, and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely depending on their structure and substitution patterns . Generally, they are characterized by the presence of signals for C=O groups in their IR absorption spectra .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of triazole compounds could involve the design and synthesis of novel triazole derivatives with improved biological activities and selectivity . Molecular docking studies could also be performed to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-10-7-16-13-23(21-20-16)12-14-5-8-22(9-6-14)19(25)18-11-15-3-1-2-4-17(15)26-18/h1-4,11,13-14,24H,5-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHWZFHGFAVTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CCO)C(=O)C3=CC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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